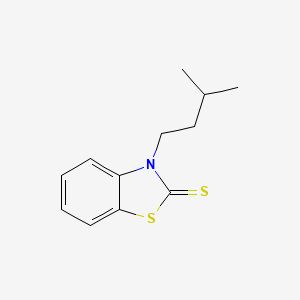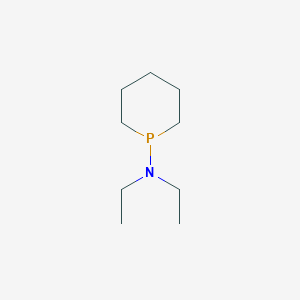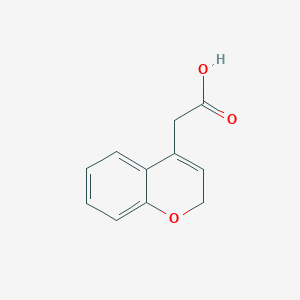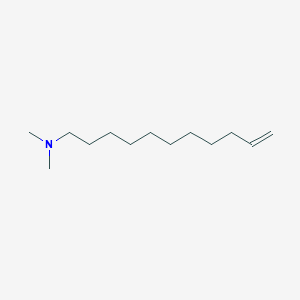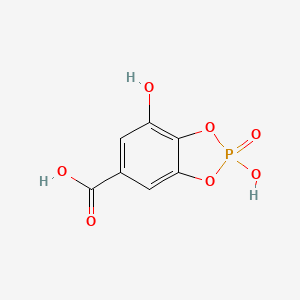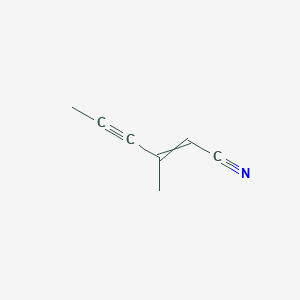
3-Methylhex-2-en-4-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhex-2-en-4-ynenitrile is an organic compound with the molecular formula C7H7N It is characterized by the presence of a nitrile group (-C≡N) attached to a hexene backbone with a methyl group at the third position and a triple bond at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylhex-2-en-4-ynenitrile can be synthesized through various synthetic routes. One common method involves the reaction of linear conjugated enynones with nitriles in the presence of a base such as sodium methoxide (MeONa) in methanol (MeOH) at room temperature. This reaction typically takes 4-26 hours and results in the formation of polyfunctional δ-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhex-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Aplicaciones Científicas De Investigación
3-Methylhex-2-en-4-ynenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylhex-2-en-4-ynenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediate compounds that can undergo further transformations. The presence of the triple bond and the conjugated system enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhex-2-en-4-ynynal: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methylhex-2-en-4-yne: Similar structure but lacks the nitrile group.
Uniqueness
3-Methylhex-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a conjugated enyne system
Propiedades
Número CAS |
34890-84-1 |
|---|---|
Fórmula molecular |
C7H7N |
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
3-methylhex-2-en-4-ynenitrile |
InChI |
InChI=1S/C7H7N/c1-3-4-7(2)5-6-8/h5H,1-2H3 |
Clave InChI |
KEPFHCCAJXTOSY-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
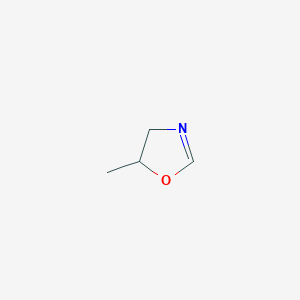
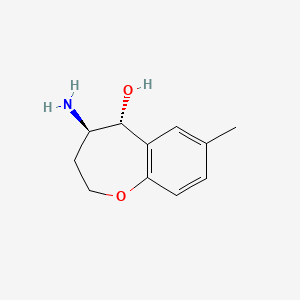

![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
